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molecular formula C12H10O3 B3183374 5-(2-Methoxyphenyl)furan-2-carbaldehyde CAS No. 94078-20-3

5-(2-Methoxyphenyl)furan-2-carbaldehyde

Cat. No. B3183374
M. Wt: 202.21 g/mol
InChI Key: UQEVFNBSWIQVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139575B2

Procedure details

To a benzene (10 mL) solution of 5-bromo-2-furaldehyde 7 (350 mg, 2.0 mmol) and 2-methoxyphenylboronic acid 8 (304 mg, 2.0 mmol) was added tetrakis(triphenylphosphine)-palladium(0) (69.4 mg, 0.06 mmol) and sat. aq. K2CO3 solution (4.94 ml, 4.0 mmol) at 21° C. under an argon atmosphere. The reaction mixture was refluxed for 2 h. The mixture was then cooled and diluted with ethyl acetate (100 mL). The organic layer was washed with water (2×20 mL), then dried with brine and MgSO4 and concentrated in vacuo. Flash column chromatography on silica gel (hexane:ethyl acetate=20:1) of the residue afforded 5-(2-methoxyphenyl)-2-furaldehyde 9 in 65% yield (265 mg, yellow oil). 1H NMR (400 MHz, CDCl3): δ 9.65 (s, 1H), 8.05 (dd, J=8.0, 2.0 Hz, 1H), 7.39-7.35 (m, 1H), 7.33 (d, J=3.6 Hz, 1H), 7.14 (d, J=4.0 Hz, 1H), 7.07 (dt, J=7.2, 0.8 Hz, 1H), 7.00 (bd, J=8.0 Hz, 1H), 3.97 (s, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
4.94 mL
Type
reactant
Reaction Step One
Quantity
69.4 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.Br[C:8]1[O:12][C:11]([CH:13]=[O:14])=[CH:10][CH:9]=1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O.C([O-])([O-])=O.[K+].[K+]>C(OCC)(=O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:8]1[O:12][C:11]([CH:13]=[O:14])=[CH:10][CH:9]=1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
350 mg
Type
reactant
Smiles
BrC1=CC=C(O1)C=O
Name
Quantity
304 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O
Name
Quantity
4.94 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
69.4 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
WASH
Type
WASH
Details
The organic layer was washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine and MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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